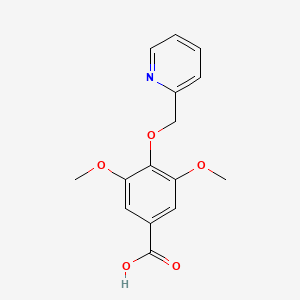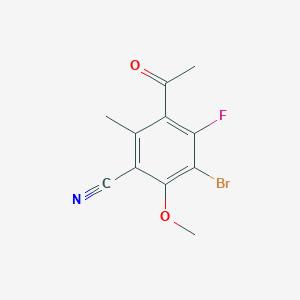
3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile is a complex organic compound characterized by its multiple functional groups, including an acetyl group, bromo, fluoro, methoxy, and methyl substituents on a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound followed by subsequent functional group modifications. For example, starting with 2-methylbenzonitrile, bromination and fluorination steps can be performed using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The halogen atoms (bromo and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzamide
Reduction: 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzylamine
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It can be used in the development of new drugs or as a tool in biochemical studies.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity allows for the design of compounds with specific biological activities.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
3-Acetyl-4-fluoro-6-methoxy-2-methyl-benzonitrile
5-Bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile
3-Acetyl-5-bromo-2-methyl-benzonitrile
This compound's diverse reactivity and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing both fundamental and applied research.
Propriétés
Formule moléculaire |
C11H9BrFNO2 |
|---|---|
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
5-acetyl-3-bromo-4-fluoro-2-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C11H9BrFNO2/c1-5-7(4-14)11(16-3)9(12)10(13)8(5)6(2)15/h1-3H3 |
Clé InChI |
MXHVKUYNHVLRPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)C)F)Br)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


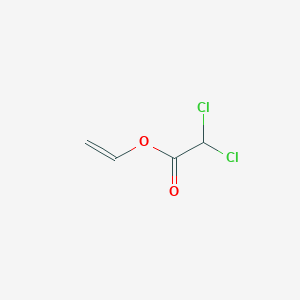
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

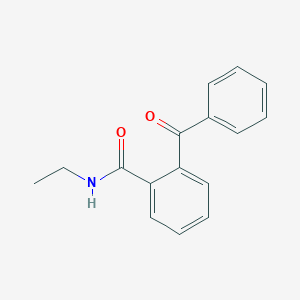
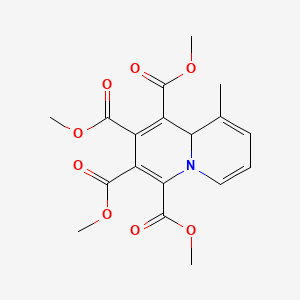
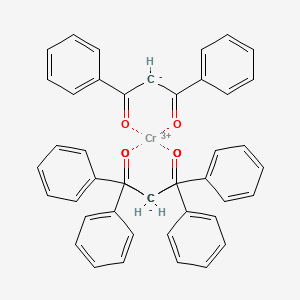
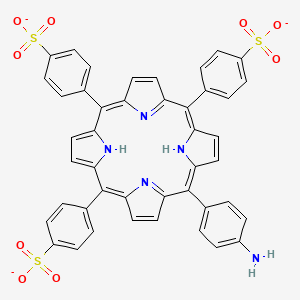
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
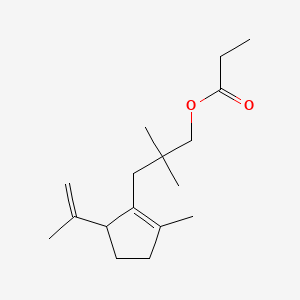

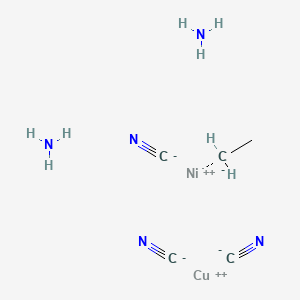
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
